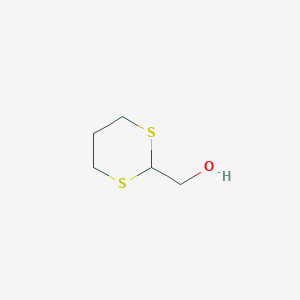

2-Hydroxymethyl-1,3-dithiane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10OS2 |

|---|---|

Molecular Weight |

150.3 g/mol |

IUPAC Name |

1,3-dithian-2-ylmethanol |

InChI |

InChI=1S/C5H10OS2/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 |

InChI Key |

WXBUDSQBDYQBRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CO |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of 2 Hydroxymethyl 1,3 Dithiane

Established Synthetic Routes to 2-Hydroxymethyl-1,3-dithiane

Reduction of 2-Formyl-1,3-dithiane

A primary and efficient method for the preparation of this compound involves the reduction of its corresponding aldehyde, 2-Formyl-1,3-dithiane. The precursor, 2-Formyl-1,3-dithiane, can be synthesized by reacting the anion of 1,3-dithiane (B146892) with dimethylformamide. cdnsciencepub.com Due to the inherent instability of 2-Formyl-1,3-dithiane, it is often reduced in situ.

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out immediately following the formation of the formyl derivative to maximize the yield of the desired alcohol. This direct reduction has been reported to produce this compound in high yields, for instance, 82%. cdnsciencepub.com

Table 1: Synthesis of this compound via Reduction

| Precursor | Reagent | Product | Yield (%) |

| 2-Formyl-1,3-dithiane | Sodium Borohydride | This compound | 82 |

Reactions of 2-Lithio-1,3-dithiane with Formaldehyde (B43269)

An alternative and widely utilized pathway to this compound is the reaction of 2-Lithio-1,3-dithiane with formaldehyde. 2-Lithio-1,3-dithiane is generated by the deprotonation of 1,3-dithiane at the C-2 position using a strong base, most commonly n-butyllithium in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. ddugu.ac.inresearchgate.net

This lithiated intermediate acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of formaldehyde. scribd.com The subsequent workup of the reaction mixture protonates the resulting alkoxide, yielding this compound. This method is a classic example of the Corey-Seebach reaction, which leverages the umpolung character of the dithiane to form a carbon-carbon bond. uwindsor.ca

Related Cyclization Strategies for 2-(Hydroxymethyl) Derivatives (e.g., 1,3-oxathiolanes)

While not a direct synthesis of this compound, related cyclization strategies are employed to create analogous 2-(hydroxymethyl) derivatives, such as 1,3-oxathiolanes. These methods provide insight into the broader context of synthesizing five- and six-membered sulfur-containing heterocycles with a hydroxymethyl substituent.

One such approach involves the cyclocondensation of an appropriate aldehyde or its equivalent with a molecule containing both a thiol and a hydroxyl group. For instance, the reaction of mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) with an anhydrous glyoxylate (B1226380) in refluxing toluene (B28343) can lead to a 1,3-oxathiolane (B1218472) derivative. Subsequent reduction of an ester functionality can then afford the 2-(hydroxymethyl)-1,3-oxathiolane. nih.gov Another strategy involves the cyclization of thioglycolic acid derivatives with glycerol (B35011) analogs under acidic conditions to form the 1,3-oxathiolane scaffold. vulcanchem.com These examples highlight the versatility of cyclization reactions in accessing heterocycles with a C-2 hydroxymethyl group. nih.govvulcanchem.com

Generation and Chemical Behavior of 2-Lithio-2-(hydroxymethyl)-1,3-Dithiane Species

The generation of the dianion of this compound, specifically 2-lithio-2-(hydroxymethyl)-1,3-dithiane, is a critical step for further functionalization at the C-2 position. However, this process is not without its challenges.

Challenges Associated with Direct Metalation (e.g., Lithium Alkoxide Insolubility)

Direct deprotonation of this compound at the C-2 position is complicated by the presence of the acidic hydroxyl group. When treated with a strong base like n-butyllithium, the hydroxyl proton is abstracted first, forming a lithium alkoxide. This lithium alkoxide salt has been found to be insoluble in common ethereal solvents like tetrahydrofuran (THF). cdnsciencepub.com This insolubility prevents the subsequent deprotonation at the C-2 position, thereby inhibiting the formation of the desired dianion and limiting its utility in subsequent reactions. cdnsciencepub.com

Methodologies for Hydroxyl Group Protection During Metalation (e.g., Tetrahydropyranyl Ether)

To overcome the challenge of alkoxide insolubility, the hydroxyl group of this compound must be protected before metalation. A commonly employed protecting group for this purpose is the tetrahydropyranyl (THP) ether. cdnsciencepub.com The THP group is introduced by reacting the alcohol with dihydropyran (DHP) under acidic catalysis. organic-chemistry.org This protecting group is stable under the strongly basic conditions required for the subsequent deprotonation. organic-chemistry.org

Once the hydroxyl group is protected as a THP ether, the resulting compound can be effectively deprotonated at the C-2 position using n-butyllithium to generate the corresponding 2-lithio derivative. This lithiated species can then participate in reactions with various electrophiles. Following the desired reaction, the THP protecting group can be readily removed under acidic conditions to regenerate the free hydroxyl group. organic-chemistry.org

Table 2: Protecting Groups for the Hydroxyl Functionality in Dithiane Chemistry

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid Catalyst | Acidic Hydrolysis |

Alternative Approaches for Anion Generation (e.g., Sn/Li Transmetalation)

Direct generation of the 2-lithio-1,3-dithiane anion from this compound by treatment with organolithium bases like n-butyllithium is problematic. The reaction leads to the formation of a lithium alkoxide salt which is insoluble in common ethereal solvents like tetrahydrofuran, preventing the desired deprotonation at the C2 position of the dithiane ring. cdnsciencepub.com This insolubility inhibits its use as a nucleophile in subsequent reactions. cdnsciencepub.com

To circumvent this issue, alternative methods for anion generation have been explored, with tin-lithium (Sn/Li) transmetalation being a notable strategy for various dithiane derivatives. thieme-connect.deacs.orgacs.org This approach involves the preparation of a 2-stannyl-1,3-dithiane precursor. The subsequent treatment of this stannane (B1208499) with an organolithium reagent, such as n-butyllithium, results in a transmetalation event, cleanly generating the desired 2-lithio-1,3-dithiane species. acs.orgua.es This method avoids the direct deprotonation of an acidic C-H bond and can offer better control and reactivity. acs.orgthieme-connect.de However, the presence of the free hydroxyl group in this compound would still interfere with the organolithium reagent. Therefore, protection of the hydroxyl group, for instance as an ether or a carbamate, is a necessary prerequisite before attempting anion generation via either direct deprotonation or transmetalation pathways. cdnsciencepub.comua.es

Derivatization Strategies for Targeted Synthetic Applications

The hydroxyl group of this compound offers a versatile handle for derivatization, enabling its application in diverse synthetic contexts such as protecting group chemistry and multi-component coupling strategies.

The hydroxyl functionality of this compound allows it to be used as the alcohol component in esterification reactions to form what are known as 1,3-dithian-2-ylmethyl (Dim) esters. acs.orgresearchgate.net These Dim esters serve as effective protecting groups for carboxylic acids, including sensitive α-amino acids. acs.orgresearchgate.netnih.gov The formation of Dim esters can be achieved through several methods, including dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling or via transesterification. acs.orgresearchgate.net

A key advantage of the Dim ester is its orthogonality; it is stable under acidic conditions used to cleave Boc groups but can be removed under specific oxidative or electrochemical conditions that leave other protecting groups intact. acs.orgresearchgate.net Deprotection was originally achieved by oxidation of the dithiane ring to a disulfone, followed by base-catalyzed elimination. acs.org More recently, a milder method involving controlled electrochemical oxidation has been developed, which allows for the delicate deprotection of amino acids. acs.orgnih.gov

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Esterification (Coupling) | Boc-protected amino acids, DCC, 4-pyrrolidinopyridine | Synthesis of Dim esters of amino acids | acs.org |

| Esterification (Transesterification) | Amino acid methyl esters, Aluminum isopropoxide, reflux | Convenient synthesis of Dim esters | researchgate.net |

| Deprotection (Oxidative) | H₂O₂, (NH₄)₂MoO₄, pH 8 | Cleavage of the Dim ester to liberate the carboxylic acid | acs.org |

| Deprotection (Electrochemical) | Constant current (3 mA), Pt electrodes, CH₃CN/aq. NaOAc | Mild cleavage for sensitive substrates like amino acids | acs.org |

Converting the hydroxyl group of this compound into an ether is a critical strategy for enhancing its synthetic utility, particularly for reactions involving the generation of an anion at the C2 position. cdnsciencepub.com The formation of an ether, such as a tetrahydropyranyl (THP) ether, masks the acidic proton of the hydroxyl group, thereby allowing for clean deprotonation of the C2-dithianyl proton with a strong base. cdnsciencepub.com Other ethers, such as methyl and benzyl (B1604629) ethers of this compound, have also been prepared for use in subsequent transformations. nii.ac.jp

This protection strategy is fundamental for employing the dithiane moiety in more advanced synthetic protocols like Anion Relay Chemistry (ARC). organic-chemistry.orgnih.gov ARC is a powerful, multi-component strategy that enables the rapid assembly of complex molecular architectures from simple precursors. nih.govrsc.orgnih.gov These reactions often utilize silylated 1,3-dithiane "linchpins" which, after initial reaction with an electrophile like an epoxide, undergo a Brook rearrangement to generate a new anionic center at a remote position for a subsequent bond formation. organic-chemistry.orgnih.govescholarship.org The formation of an ether from this compound makes the core structure compatible with the strongly basic conditions and sequential additions inherent to ARC protocols, thus enhancing its reactivity and broadening its application in the synthesis of complex polyol structures. nih.govnih.govescholarship.org

Advanced Synthetic Applications of 2 Hydroxymethyl 1,3 Dithiane As a Building Block

Carbon-Carbon Bond Forming Reactions

The deprotonation of the C-2 position of the 1,3-dithiane (B146892) ring generates a potent nucleophile, an acyl anion equivalent, which readily participates in a variety of carbon-carbon bond-forming reactions. organic-chemistry.orgscribd.com This "umpolung" or reversal of polarity of the carbonyl carbon is a cornerstone of its synthetic utility. ddugu.ac.in

Nucleophilic Additions to Diverse Electrophiles

The lithiated derivative of 2-hydroxymethyl-1,3-dithiane, formed by treatment with a strong base like n-butyllithium, serves as an excellent nucleophile. organic-chemistry.orgddugu.ac.in However, the presence of the hydroxyl group necessitates protection prior to deprotonation to avoid the formation of an insoluble lithium alkoxide salt. cdnsciencepub.com Protection of the hydroxyl group, for instance as a tetrahydropyranyl (THP) ether, allows for the generation of the desired dithianyl anion. cdnsciencepub.com This anion then readily reacts with a wide array of electrophiles.

The 2-lithio-1,3-dithiane anion is a highly effective nucleophile that reacts with primary and secondary alkyl halides via an SN2 pathway to form 2-substituted-1,3-dithianes. ddugu.ac.in This reaction is fundamental for creating new carbon-carbon bonds. Research has demonstrated that even less reactive electrophiles, such as arenesulfonates of primary alcohols, react smoothly with lithiated dithianes at room temperature to produce 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This method circumvents the need to convert alcohols to the more reactive alkyl halides. organic-chemistry.org

For instance, the reaction of 2-lithio-1,3-dithiane with various primary alkyl benzenesulfonates has been shown to proceed efficiently, as detailed in the table below.

| Alkyl Group (R) in R-OSO2Ph | Product | Yield (%) |

| n-C4H9 | 2-Butyl-1,3-dithiane | 85 |

| n-C6H13 | 2-Hexyl-1,3-dithiane | 90 |

| n-C8H17 | 2-Octyl-1,3-dithiane | 92 |

| C6H5CH2 | 2-Benzyl-1,3-dithiane | 88 |

Table 1: Alkylation of 2-lithio-1,3-dithiane with primary alkyl benzenesulfonates. Data sourced from Seebach & Wilka (1976). organic-chemistry.org

The preparation of 2-alkoxymethyl-1,3-dithianes can be achieved by treating the parent 2-(hydroxymethyl)-1,3-dithiane with sodium hydride followed by the corresponding alkyl halide. nii.ac.jp This two-step sequence effectively introduces an alkoxy ether functionality alongside the dithiane core.

The nucleophilic ring-opening of epoxides by the 2-lithio-1,3-dithiane anion provides a direct route to β-hydroxy carbonyl compounds after hydrolysis of the dithiane. scribd.comddugu.ac.in This reaction is highly regioselective, following the principles of SN2 reactions in basic media, with the nucleophile attacking the less substituted carbon of the epoxide. ddugu.ac.inthieme-connect.de

The reaction with terminal epoxides is a common strategy in the synthesis of polyketide natural products and other complex molecules. mdpi.com For example, the addition of lithiated dithianes to terminal epoxides has been a key step in the convergent synthesis of long-chain polyols. mdpi.com A notable application is the reaction of lithiated 1,3-dithiane with epichlorohydrin, which, followed by treatment with sodium fluoride, yields glycidyl (B131873) 1,3-dithiane. clockss.org

Below is a table summarizing representative examples of epoxide ring-opening reactions with 2-lithio-1,3-dithiane derivatives.

| Epoxide | Dithiane Derivative | Product | Yield (%) |

| Propylene oxide | 2-Lithio-1,3-dithiane | 1-(1,3-Dithian-2-yl)propan-2-ol | 85 |

| Styrene oxide | 2-Lithio-1,3-dithiane | 1-(1,3-Dithian-2-yl)-2-phenylethanol | 81 |

| Epichlorohydrin | 2-Lithio-1,3-dithiane | 1-(1,3-Dithian-2-yl)-3-chloropropan-2-ol | - |

| (R)-Glycidol | 2-Lithio-1,3-dithiane | (R)-1-(1,3-Dithian-2-yl)propane-1,2,3-triol | 85 |

Table 2: Ring-opening of various epoxides by 2-lithio-1,3-dithiane. thieme-connect.de

The addition of 2-lithio-1,3-dithiane anions to the carbonyl group of aldehydes and ketones is a well-established method for the synthesis of α-hydroxy carbonyl compounds, following a deprotection step. organic-chemistry.orgscribd.comddugu.ac.in These reactions typically form a tetrahedral intermediate which, upon workup and hydrolysis, yields the desired product. scribd.com The reaction can be highly diastereoselective, particularly when using partially blocked, chiral carbonyl compounds like those derived from sugars. uwindsor.ca

For example, the reaction of 2-lithio-1,3-dithiane with 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose proceeds with high stereoselectivity. uwindsor.ca Similarly, the addition to aldehydes derived from D-glucose has been used to construct complex polyol chains. uwindsor.ca

The following table presents data on the addition of 2-lithio-1,3-dithiane to various carbonyl compounds.

| Carbonyl Compound | Product after Hydrolysis | Yield (%) |

| Acetone | 2-Hydroxy-2-methyl-propanal | 98 nii.ac.jp |

| Cyclohexanone (B45756) | 1-Hydroxycyclohexanecarbaldehyde | 90 |

| Benzaldehyde (B42025) | 2-Hydroxy-2-phenylacetaldehyde | 85 |

| Isobutyraldehyde | 2-Hydroxy-3-methylbutanal | 87 |

Table 3: Addition of 2-lithio-1,3-dithiane to aldehydes and ketones.

Conjugate Additions (1,4-Additions to Enones)

While 2-lithio-1,3-dithiane anions typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, the regioselectivity can be influenced by reaction conditions. uwindsor.ca The use of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) can promote the formation of solvent-separated ion pairs, which preferentially undergo 1,4-conjugate addition. uwindsor.ca This provides access to 1,5-dicarbonyl compounds after the deprotection of the dithiane.

Lewis acid-mediated conjugate addition of 2-acyl-1,3-dithianes to α,β-unsaturated ketones has also been reported to yield 1,5-diketones. capes.gov.br These can then undergo intramolecular aldol (B89426) reactions to form cyclic products. capes.gov.br

| Enone | Dithiane Reagent | Conditions | Product of 1,4-Addition |

| Cyclohex-2-en-1-one | 2-Lithio-1,3-dithiane | THF/HMPA | 3-(1,3-Dithian-2-yl)cyclohexan-1-one |

| Chalcone | 2-Lithio-1,3-dithiane | THF/HMPA | 3-Phenyl-1-(1,3-dithian-2-yl)-3-phenylpropan-1-one |

| Methyl vinyl ketone | 2-Lithio-2-phenyl-1,3-dithiane | THF | 4-(2-Phenyl-1,3-dithian-2-yl)butan-2-one |

Table 4: Conjugate addition of lithiated dithianes to α,β-unsaturated ketones.

Implementation in Anion Relay Chemistry

Anion Relay Chemistry (ARC) is a powerful strategy for the rapid assembly of complex molecules from simple building blocks in a single flask. organic-chemistry.orgorganic-chemistry.org This methodology often utilizes silyl-substituted dithianes as "linchpin" fragments. organic-chemistry.orgnih.gov The initial nucleophilic addition of an anion to an epoxide bearing a distal silyl (B83357) group and an anion-stabilizing group (like a dithiane) generates an oxyanion. organic-chemistry.orgorganic-chemistry.org

A subsequent solvent-controlled 1,4-Brook rearrangement is triggered, which involves the migration of the silyl group from carbon to oxygen. organic-chemistry.orgorganic-chemistry.org This migration results in the formation of a new, distal anion which can then react with a second electrophile. organic-chemistry.orgorganic-chemistry.org 2-Silyl-1,3-dithianes are cornerstone linchpins in this chemistry. nih.govsci-hub.se The Smith group, for example, has extensively used this tactic for the synthesis of complex natural products. organic-chemistry.orgnih.gov

The ARC process allows for the sequential, controlled formation of multiple carbon-carbon bonds. For instance, a lithiated silyl-dithiane can first react with an epoxide, and after the Brook rearrangement is induced (often by adding HMPA), the newly formed anion can be trapped by a second, different electrophile such as another epoxide, an alkyl halide, or an aziridine. nih.govnih.gov This multicomponent coupling strategy has proven highly effective in the synthesis of architecturally complex targets like the spongistatins and various alkaloids. nih.govnih.gov

Stereochemical Control in Synthetic Transformations

The 1,3-dithiane scaffold, particularly when functionalized with a hydroxymethyl group, serves as a versatile platform for introducing stereochemical complexity in organic synthesis. The precise control over the spatial arrangement of atoms is paramount, and various strategies have been developed to influence the stereochemical outcome of reactions involving this compound and its derivatives. These methods range from exploiting the inherent chirality of substrates to employing chiral auxiliaries and catalysts.

Diastereoselective Additions to Chiral Substrates (e.g., Sugar Derivatives, Steroids)

The addition of 2-lithio-1,3-dithiane derivatives to chiral electrophiles, such as aldehydes and ketones embedded in sugar or steroid frameworks, is a powerful method for creating new stereocenters. The stereochemical outcome of these reactions is often dictated by the steric and electronic environment of the chiral substrate, leading to the preferential formation of one diastereomer over another. This diastereoselectivity arises from the facial bias imposed by the existing stereocenters on the approaching nucleophile.

In additions to chiral aldehydes, the Felkin-Anh model is often used to predict the major diastereomer. The model posits that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, anti-periplanar to the largest substituent at the α-carbon. The stability of 2-lithio-1,3-dithiane allows it to serve as an effective nucleophile in these substrate-controlled reactions. researchgate.net For instance, its addition to chiral α-amino aldehydes can proceed with high diastereoselectivity, governed by either chelation control involving the amino group or non-chelation (Felkin-Anh) control, depending on the protecting groups and reaction conditions. diva-portal.org This strategy has been applied in the synthesis of complex natural products where the controlled construction of carbon-carbon bonds is essential. researchgate.net

Stereoselective Synthesis with this compound Derivatives (e.g., HMPA-Controlled Trans Stereoselectivity)

While additions of 2-lithio-1,3-dithianes to carbonyl compounds typically favor the formation of trans products, the presence of a hydroxymethyl group at the C5 position of the dithiane ring can significantly alter this stereochemical preference. acs.orgnih.gov Specifically, the reaction of lithiated 5-hydroxymethyl-1,3-dithiane with benzaldehyde in pure tetrahydrofuran (B95107) (THF) shows a dramatic decrease in trans selectivity. acs.orgnih.gov

However, the stereoselectivity can be precisely controlled by the addition of hexamethylphosphoramide (HMPA). acs.orgnih.gov Research has shown a unique, bell-shaped dependence of the trans/cis product ratio on the concentration of HMPA. acs.orgnih.gov At low concentrations, HMPA increases the trans selectivity, reaching a maximum before decreasing again at higher concentrations. acs.org This phenomenon is attributed to a series of equilibria between different types of ion pairs (contact ion pairs and solvent-separated ion pairs). A specific contact ion pair, solvated by an optimal number of HMPA molecules (postulated to be three), is thought to be responsible for the highly selective formation of the trans adduct. acs.org This HMPA-controlled stereoselectivity provides a method for fine-tuning the reaction outcome. acs.orgnih.govacs.org The use of additives like HMPA or its less carcinogenic substitutes, such as tripyrrolidinophosphoric acid triamide (TPPA), has been shown to be effective in controlling reactions involving lithiated 1,3-dithianes. researchgate.netresearchgate.net

Table 1: Effect of HMPA on the Stereoselectivity of the Addition of Lithiated 5-Hydroxymethyl-1,3-dithiane to Benzaldehyde

| HMPA (equivalents) | trans:cis Ratio |

|---|---|

| 0 | 1.8 : 1 |

| 1 | 4.0 : 1 |

| 2 | 6.7 : 1 |

| 3 | 9.0 : 1 |

| 4 | 8.0 : 1 |

| 5 | 6.5 : 1 |

Data derived from studies on HMPA-controlled stereoselectivity. acs.orgnih.gov

Enantioselective Sulfoxidation of 2-Substituted-1,3-Dithianes

The creation of a chiral sulfoxide (B87167) from a prochiral sulfide (B99878) represents a key transformation in asymmetric synthesis. For 2-substituted-1,3-dithianes, enantioselective oxidation of one of the sulfur atoms yields a chiral 1,3-dithiane 1-oxide, a valuable building block. capes.gov.bracs.org

Modified Sharpless oxidation conditions have been successfully applied for the enantioselective sulfoxidation of a variety of 2-substituted-1,3-dithianes. researchgate.netingentaconnect.com This method typically employs a titanium catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide. This approach has been used to prepare 2-acyl-1,3-dithiane 1-oxides, which can then be deacylated to furnish other 2-substituted or parent 1,3-dithiane 1-oxides in high enantiomeric excess. researchgate.net

Alternatively, biocatalytic methods offer an environmentally benign route. Engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast) or E. coli expressing cyclohexanone monooxygenase (CHMO), can oxidize 2,2-disubstituted 1,3-dithianes to their corresponding monosulfoxides with high enantiomeric and diastereomeric purity. researchgate.net These enzymatic oxidations are often performed in simple shake flasks and can provide access to optically pure sulfoxides that are valuable chiral auxiliaries or synthetic intermediates. researchgate.net

Table 2: Methods for Enantioselective Sulfoxidation of 2-Substituted-1,3-Dithianes

| Method | Catalyst/Reagent | Oxidant | Substrate Example | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Modified Sharpless | Ti(OiPr)₄ / (+)-DET | t-BuOOH | 2-Carboethoxy-1,3-dithiane | 80% | liverpool.ac.uk |

| Biocatalytic | Engineered E. coli (CHMO) | Air/Glucose | 2,2-Dimethyl-1,3-dithiane | >98% | researchgate.net |

| Biocatalytic | Baker's Yeast (CHMO) | Air/Glucose | 2-Methyl-2-phenyl-1,3-dithiane | >98% | researchgate.net |

DET: Diethyl tartrate; CHMO: Cyclohexanone monooxygenase.

Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Dithiane derivatives have emerged as competent nucleophiles in these transformations, particularly in palladium-catalyzed processes. researchgate.net

Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides

A significant advancement in dithiane chemistry is the development of a palladium-catalyzed cross-coupling reaction between 2-aryl-1,3-dithianes and aryl bromides. brynmawr.eduacs.org This methodology provides a direct route to 2,2-diaryl-1,3-dithianes, which are precursors to valuable diaryl ketones. nih.govacs.org The reaction leverages the acidity of the benzylic C-H bond at the 2-position of the dithiane, which can be deprotonated in situ by a suitable base. brynmawr.edunih.gov

Optimized conditions for this transformation typically involve a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst, a specialized phosphine (B1218219) ligand such as NiXantphos, and a strong base like potassium tert-butoxide (KOtBu). brynmawr.edu The reaction proceeds efficiently with a range of electronically diverse aryl bromides and 2-aryl-1,3-dithianes, affording the cross-coupled products in moderate to excellent yields. brynmawr.edunih.gov However, the reaction's scope can be limited by strongly electron-withdrawing groups on either coupling partner, which may attenuate reactivity. brynmawr.eduacs.org Aryl iodides can also be used as electrophiles, sometimes requiring adjusted reaction conditions. brynmawr.edu

Table 3: Palladium-Catalyzed Cross-Coupling of 2-Phenyl-1,3-dithiane with Various Aryl Bromides

| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | 2.5% Pd(OAc)₂, 2.5% NiXantphos | KOtBu | CPME | 80 | 81 | brynmawr.edu |

| 4-Bromotoluene | 2.5% Pd(OAc)₂, 2.5% NiXantphos | KOtBu | CPME | 80 | 90 | brynmawr.edu |

| 4-Bromoanisole | 2.5% Pd(OAc)₂, 2.5% NiXantphos | KOtBu | CPME | 80 | 91 | brynmawr.edu |

| 1-Bromonaphthalene | 5% Pd(OAc)₂, 5.0% NiXantphos | KOtBu | CPME | 80 | 78 | brynmawr.edu |

| 4-Iodoanisole | 2.5% Pd(OAc)₂, 2.5% NiXantphos | KOtBu | CPME | 60 | 67 | brynmawr.edu |

CPME: Cyclopentyl methyl ether; NiXantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Dithiane Nucleophiles as Transmetalation Reagents in Cross-Coupling

The success of the palladium-catalyzed arylation of 2-aryl-1,3-dithianes hinges on the ability of the dithiane-derived anion to act as an effective transmetalation reagent. brynmawr.eduacs.org In the catalytic cycle, the 2-lithio- or 2-potassio-1,3-dithiane, generated in situ, functions as a carbon nucleophile. This anion transfers its organic group (an aryl group in this case) to the palladium center of the oxidative addition complex, a fundamental step known as transmetalation. brynmawr.eduuva.es

This process is a prime example of "umpolung" or reversed polarity reactivity. nih.gov The C2 carbon of the dithiane, which is electrophilic in a carbonyl group, is transformed into a nucleophilic center upon deprotonation. brynmawr.edumdpi.com While lithiated dithianes have been widely used as acyl anion equivalents in reactions with various electrophiles, their application as transmetalation reagents in cross-coupling catalysis was not extensively explored until recently. brynmawr.edunih.gov This methodology is significant because it provides an alternative, more atom-economical strategy for synthesizing complex molecules like diaryl ketones, bypassing intermediate steps required in other synthetic routes. brynmawr.edunih.gov The mechanism is thought to involve the coordination of a sulfur atom to the palladium catalyst, which increases the acidity of the C2 proton and facilitates the transmetalation step. brynmawr.edu

Mechanistic Investigations into 2 Hydroxymethyl 1,3 Dithiane Reactivity and Transformations

Electron Transfer Processes

Electron transfer processes are fundamental to several transformations involving the 1,3-dithiane (B146892) core, particularly in photochemically initiated reactions. These pathways often involve the generation of radical ions, which subsequently undergo specific cleavage reactions.

The photochemistry of 1,3-dithiane derivatives can be initiated by a photoinduced single electron transfer (Photo-SET) from the dithiane moiety to an excited state photosensitizer. Studies have shown that in the presence of sensitizers like benzophenone (B1666685) or thiapyrylium, irradiation leads to an extremely fast electron transfer from the dithiane to the triplet sensitizer (B1316253). nih.govacs.orgacs.org This process generates a dithiane cation-radical and the anion-radical of the photosensitizer. acs.org

The mechanism involves the initial excitation of the photosensitizer (Sens) to its singlet state (¹Sens), followed by intersystem crossing to the more stable triplet state (³Sens). The triplet sensitizer then acts as an electron acceptor, reacting with the ground-state dithiane to produce the radical ion pair.

Reaction Sequence for Photo-SET:

Excitation: Sens -> ¹Sens*

Intersystem Crossing: ¹Sens* -> ³Sens*

Electron Transfer: ³Sens* + Dithiane -> [Sens⁻• Dithiane⁺•]

This Photo-SET process is a key step in the photoremoval of dithiane protecting groups, enabling the regeneration of the original carbonyl compound under mild, light-induced conditions. nih.govacs.org

Following the formation of the dithiane cation-radical via Photo-SET, the species undergoes a rapid and favorable unimolecular fragmentation. nih.govacs.org This fragmentation is characterized as a mesolytic cleavage event, where a bond breaks to yield a neutral radical and an ion from a radical ion intermediate. nih.govprinceton.edu In the case of dithiane adducts, such as those formed from the reaction of a 2-lithio-1,3-dithiane with a ketone or aldehyde, the C2-C bond (the bond formed during the addition reaction) undergoes mesolytic cleavage. acs.org

To elucidate complex reaction mechanisms and distinguish between polar (ionic) and single-electron transfer (SET) pathways, chemists employ radical probes, often referred to as "radical clocks". acs.orgacs.orgcsbsju.edu A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. wikipedia.orgillinois.edu If a reaction intermediate is a radical, it can be "trapped" by the clock's rearrangement before it proceeds to the final product. The detection of rearranged products serves as evidence for the intermediacy of a radical species. csbsju.edu

In the context of dithiane chemistry, radical probes have been used to investigate the mechanisms of reactions involving 2-lithio-1,3-dithiane. acs.orgacs.org For instance, in reactions with certain substrates like nitroarenes, a competition exists between nucleophilic addition and redox processes. researchgate.net The observation of products derived from radical intermediates suggests that the reaction may proceed, at least in part, through a single-electron transfer from the lithiated dithiane to the substrate. researchgate.net By using a reactant that incorporates a radical clock, the lifetime of the proposed radical intermediate can be estimated, providing deeper insight into the reaction mechanism. windows.net

Carbanion Stability and Reactivity Modulation

The synthetic utility of 2-hydroxymethyl-1,3-dithiane is intrinsically linked to the properties of the carbanion generated upon deprotonation at the C2 position. The stability and reactivity of this carbanion are significantly influenced by the presence of the adjacent sulfur atoms.

The acidity of the C2 proton in 1,3-dithianes is markedly increased, facilitating the formation of a stable 2-lithio-1,3-dithiane carbanion. The stability of this carbanion has been a topic of considerable study. An early explanation for this stabilizing effect was the delocalization of the negative charge into vacant 3d-orbitals of the adjacent sulfur atoms, a concept often termed electron back-donation. uwindsor.ca

However, modern computational and experimental studies have refined this understanding. It is now widely considered that the contribution of d-orbitals is minor, if any. acs.org The stabilization is instead attributed to a combination of other factors:

Inductive Effect: The electronegative sulfur atoms withdraw electron density through the sigma bonds, stabilizing the negative charge. acs.org

Polarizability: The large, polarizable electron clouds of the sulfur atoms can be distorted to accommodate the adjacent negative charge, which is a significant stabilizing interaction. acs.org

Hyperconjugation: Negative hyperconjugation, involving the interaction of the carbanion lone pair (nC) with the antibonding orbital (σ) of the adjacent C-S bonds (nC → σS-C), is also recognized as a key stabilizing factor. This interaction is particularly effective for an equatorially oriented C-Li bond. acs.org

These combined effects make the 2-lithio-1,3-dithiane a soft, stable, and synthetically versatile nucleophile. uwindsor.ca

The reactivity of the 2-lithio-1,3-dithiane carbanion is evident in its addition reactions to electrophiles. When the electrophile is an extended π-system, such as a nitroarene, the question of regioselectivity arises. The nucleophile can potentially add in a 1,2-, 1,4-, or even a 1,6-manner.

In reactions with nitroarenes, 2-lithio-1,3-dithiane derivatives have been shown to yield products of both 1,4- and 1,6-conjugate addition. researchgate.net The specific outcome is governed by several factors:

Substitution on the Dithiane Ring: The substituent at the C2 position plays a crucial role. The parent 2-lithio-1,3-dithiane can produce a mixture of 1,4- and 1,6-addition products. In contrast, 2-methyl- and 2-phenyl-2-lithio-1,3-dithiane derivatives exclusively yield 1,6-addition products. researchgate.net This suggests that steric hindrance from the C2 substituent disfavors attack at the more sterically encumbered C4 position of the nitroarene, directing it to the less hindered C6 position.

Temperature: The ratio of conjugate addition products to redox (electron transfer) products is temperature-dependent. Lowering the reaction temperature generally favors the formation of the addition products over the redox pathway. researchgate.net

This controlled regioselectivity allows for the targeted synthesis of specific substituted nitroaromatic compounds, which can be obtained after the intermediate diene-nitronate products are oxidized. researchgate.net

Theoretical and Computational Analyses

Theoretical and computational chemistry offer powerful tools to dissect the intricate details of chemical reactivity. For a molecule like this compound, computational studies could elucidate the conformational preferences, the electronic structure, and the energetics of various reaction pathways. Such studies are typically performed using a range of computational methods, from semi-empirical to high-level ab initio and density functional theory (DFT) calculations.

Ab initio (from first principles) quantum chemistry methods are fundamental to understanding molecular systems. These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical description of the electronic structure.

Unrestricted Hartree-Fock (UHF) theory is a foundational ab initio method. For a molecule like this compound, a UHF calculation with a basis set such as 6-31G * would provide initial insights into its molecular orbitals and electronic properties. The 6-31G* basis set, a Pople-style basis set, includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the geometry and electronic distribution in molecules containing heteroatoms like sulfur and oxygen. However, UHF theory does not account for electron correlation, which can be a significant factor in the accurate prediction of energies and reaction barriers.

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects. An MP2/6-31G * calculation would offer a more refined description of the electronic structure and energetics of this compound compared to the UHF level. This method is often used to obtain more accurate geometries, vibrational frequencies, and relative energies of different conformers or transition states.

A comprehensive computational study on this compound using these methods would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule. This would involve exploring the rotational barriers around the C-C and C-O bonds of the hydroxymethyl group and the conformational landscape of the 1,3-dithiane ring (e.g., chair, twist-boat).

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to compute thermodynamic properties.

Population Analysis: To understand the charge distribution within the molecule.

Despite the utility of these methods, a specific search of scientific literature did not yield published data tables or detailed research findings from UHF/6-31G* or MP2/6-31G* computations focused solely on this compound.

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and equilibria. Self-Consistent Reaction Field (SCRF) models are a class of continuum solvation models used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules.

In an SCRF calculation, the solute molecule is placed in a cavity within a continuous medium characterized by its dielectric constant. The solute polarizes the surrounding dielectric, which in turn creates a "reaction field" that interacts with the solute. This interaction is calculated iteratively until self-consistency is achieved. The Polarizable Continuum Model (PCM) is a widely used SCRF method.

For this compound, applying an SCRF model would be crucial for understanding its reactivity in different solvent environments. For instance, the stability of ionic intermediates or transition states in polar versus nonpolar solvents could be assessed. The hydroxymethyl group, with its ability to participate in hydrogen bonding, would be particularly sensitive to the choice of solvent, and SCRF models can provide a quantitative measure of this sensitivity.

A typical computational workflow incorporating solvent effects would involve:

Optimizing the geometry of this compound in the gas phase.

Performing single-point energy calculations or full geometry optimizations using an SCRF model (e.g., IEFPCM, the integral equation formalism variant of PCM) with different solvents to calculate solvation free energies.

Investigating reaction mechanisms in solution by locating transition states and intermediates within the continuum solvent model.

However, similar to the ab initio computations, a detailed search of the scientific literature did not reveal specific studies that have applied SCRF models to investigate the solvent effects on the reactivity and transformations of this compound. Therefore, no data tables of solvation energies or other solvent-dependent properties for this compound are available to be presented.

Deprotection Strategies for 2 Hydroxymethyl 1,3 Dithiane Esters and Adducts

Oxidative Deprotection Methods

Oxidative cleavage provides a robust alternative to electrochemical methods for the deprotection of 2-(hydroxymethyl)-1,3-dithiane adducts. A variety of reagents, including metal salts and hypervalent iodine compounds, have been employed for this purpose.

Mercury(II) salts are effective reagents for the deprotection of 1,3-dithianes. mdpi.comnih.gov For instance, mercury(II) nitrate (B79036) trihydrate has been used for the rapid and efficient deprotection of a variety of 1,3-dithianes and 1,3-dithiolanes in the solid state, yielding the corresponding carbonyl compounds in excellent yields. mdpi.comnih.govresearchgate.net The reaction is typically carried out by grinding the substrate with the mercury salt, with reaction times often being very short. mdpi.comresearchgate.net Mercury(II) chloride, in conjunction with mercury(II) oxide, is also a classic reagent for this transformation. stackexchange.com The mechanism involves the high affinity of the Hg2+ ion for the sulfur atoms of the dithiane, forming a Lewis acid-base adduct. stackexchange.com This facilitates the hydrolysis of the thioacetal to the carbonyl compound. stackexchange.com

Silver salts, such as silver nitrate, have also been utilized for the deprotection of dithianes. sci-hub.se The kinetic effects of silver-mediated dithiane deprotection have been studied. sci-hub.se

Table 2: Examples of Metal-Mediated Deprotection of 1,3-Dithianes

| Reagent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O | 2-(3-nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 95 | researchgate.net |

| Hg(NO₃)₂·3H₂O | 2-(n-hexyl)-1,3-dithiane | Heptanal | 96 | researchgate.net |

| HgCl₂/HgO | (Not specified) | (Not specified) | (Not specified) | stackexchange.com |

Data compiled from various sources. researchgate.netstackexchange.com

Hypervalent iodine reagents are powerful oxidants that have found widespread use in organic synthesis, including the deprotection of dithianes. (Bis(trifluoroacetoxy)iodo)benzene (PIFA) is a particularly effective reagent for this transformation, even in the presence of sensitive functional groups. sci-hub.seorganic-chemistry.org It has been successfully used for the oxidative deprotection of dithiane-containing alkaloids to generate the corresponding ketoamines in high purity and yield. organic-chemistry.org The reaction is often carried out in the presence of trifluoroacetic acid. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of a sulfur atom on the hypervalent iodine. sci-hub.se

The Dess-Martin periodinane (DMP) is another versatile hypervalent iodine reagent capable of deprotecting 1,3-dithianes. sci-hub.seresearchgate.net The reaction is typically performed in an aqueous medium, and the oxygen atom incorporated into the resulting carbonyl compound originates from the reagent. sci-hub.seresearchgate.net

Table 3: Deprotection of Dithianes using Hypervalent Iodine Reagents

| Reagent | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (Bis(trifluoroacetoxy)iodo)benzene | Dithiane-containing alkaloids | Trifluoroacetic acid | High | organic-chemistry.org |

| Dess-Martin Periodinane | Various dithianes | Aqueous dichloromethane-acetonitrile | Good to excellent | sci-hub.seresearchgate.net |

Data compiled from various sources. sci-hub.seorganic-chemistry.orgresearchgate.net

Sodium periodate (B1199274) (NaIO₄) is a cost-effective and efficient oxidizing agent for the cleavage of Dim and related dM-Dim (dimethyl-1,3-dithian-2-yl-methyl) protecting groups. nih.govbeilstein-journals.org This method is particularly valuable in the synthesis of sensitive oligodeoxynucleotides (ODNs). nih.gov The deprotection is a two-step process. First, the sulfur atoms in the dithiane ring are oxidized by sodium periodate, typically at a slightly acidic pH. nih.gov This oxidation drastically lowers the pKa of the C-2 proton of the dithiane ring. nih.gov The second step involves a β-elimination reaction under nearly neutral or mildly basic conditions, often using a weak base like aniline (B41778) or potassium carbonate, to release the deprotected molecule. nih.govnsf.gov

This mild, two-step deprotection strategy allows for the survival of a wide range of sensitive functional groups, including esters, thioesters, and alkyl halides. nih.gov The dM-Dim group has been investigated for the orthogonal protection of carboxylic acids. beilstein-journals.org Furthermore, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, which is structurally related to the Dim group, is also deprotected under similar oxidative conditions using sodium periodate, providing an orthogonal protecting group strategy for amines. beilstein-journals.org

Table 4: Deprotection of Dim and Dmoc Groups using Sodium Periodate

| Protected Group | Substrate Type | Deprotection Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Dim/Dmoc | Oligodeoxynucleotides | 1. NaIO₄ (pH 4) 2. Aniline (pH 8) | Mild conditions, compatible with sensitive functional groups | nih.gov |

| dM-Dim | Carboxylic acids | 1. NaIO₄ 2. Weak base | Orthogonal protection strategy | beilstein-journals.org |

| Dmoc | Amines | 1. NaIO₄ 2. Weak base | Orthogonal to common amine protecting groups | beilstein-journals.org |

Data compiled from various sources. nih.govbeilstein-journals.org

Other Oxidants (e.g., DDQ, m-CPBA)

Beyond commonly employed reagents, other oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and meta-chloroperoxybenzoic acid (m-CPBA) are effective for the deprotection of 2-(hydroxymethyl)-1,3-dithiane esters and adducts, converting them back to the parent carbonyl compounds. researchgate.netuwindsor.ca

DDQ serves as a potent oxidizing agent for cleaving 1,3-dithianes, a process that is particularly efficient in an aqueous acetonitrile (B52724) solution. rsc.org This method is valued for its mild, neutral conditions. researchgate.net The reaction mechanism is thought to involve a single-electron transfer (SET) from the dithiane to DDQ. sci-hub.se This process can exhibit chemoselectivity; for instance, DDQ can selectively deprotect a 1,3-dithiane (B146892) in the presence of a 1,3-dithiolane. sci-hub.se This selectivity offers significant advantages in multistep synthesis where different thioacetal protecting groups are used. sci-hub.se

Meta-chloroperoxybenzoic acid (m-CPBA) provides another route for the oxidative cleavage of dithianes. The mechanism involves the oxidation of the sulfur atoms in the dithiane ring, forming sulfoxide (B87167) or sulfone intermediates. This oxidation increases the electrophilicity of the central carbon atom, which facilitates subsequent hydrolysis to regenerate the carbonyl group. The reaction is often carried out in conjunction with an acid, such as trifluoroacetic acid, to promote the final hydrolysis step. nih.gov This method is part of a broader set of oxidative deprotection strategies that offer alternatives to those requiring heavy metals. nih.gov

Photoremovable Protecting Group (PRPG) Strategies

Photoremovable protecting groups (PRPGs), also known as photocages, offer precise spatiotemporal control over the release of functional molecules, making them invaluable in chemistry and biology. nih.govacs.orgmdpi.com This approach allows for the cleavage of the protecting group using light, which is a traceless reagent, thereby avoiding harsh chemical conditions and enhancing orthogonality in complex syntheses. wikipedia.org

Design and Mechanistic Aspects of Photolabile Dithiane-Based PRPGs

The design of photolabile dithiane-based protecting groups involves incorporating a light-sensitive moiety that can trigger the cleavage of the dithiane ring upon irradiation. One common strategy is to attach a photochemically active group, such as a 2-nitrobenzyl group, to the dithiane structure. wikipedia.org Upon exposure to UV light (typically >300 nm to prevent damage to biological substrates), the nitro group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. wikipedia.orgwiley-vch.de This intermediate then rearranges, ultimately leading to the release of the protected carbonyl compound. wikipedia.org

Another powerful mechanism for dithiane photodeprotection involves a photoinduced single-electron transfer (SET) process. acs.org In this design, a photosensitizer, such as benzophenone (B1666685), absorbs light and enters an excited state. acs.org It then accepts an electron from the dithiane moiety, generating a dithiane radical cation. nih.govacs.orgfigshare.com This radical cation is unstable and undergoes rapid C-S or C-C bond fragmentation, which, after subsequent steps often involving superoxide (B77818) anions, regenerates the carbonyl compound. acs.orgnih.govacs.orgfigshare.com This SET-based approach has been shown to be efficient for adducts of aromatic aldehydes, aromatic ketones, and aliphatic ketones. acs.org

Efficiency and Scope in Carbonyl Compound Regeneration

Dithiane-based PRPGs have been successfully used to protect and subsequently release a variety of aldehydes and ketones. acs.org The mild conditions of photolytic cleavage ensure compatibility with sensitive functional groups that might not withstand traditional deprotection methods. For instance, the SET-induced cleavage of dithiane adducts has been established as a novel and efficient method for carbonyl protection. acs.org The table below presents data on the efficiency of selected photoremovable protecting groups, highlighting the conditions required for deprotection and the resulting yields.

| Photolabile Group/System | Wavelength (nm) | Conditions | Yield (%) |

|---|---|---|---|

| 2-Nitrobenzyl | >300 | Irradiation in solvent | Typically high |

| Benzophenone (Photosensitizer) | UV | SET-induced cleavage | Good to excellent |

| Thiapyrylium (Photosensitizer) | Visible Light | SET-induced cleavage in presence of O₂ | Good conversion yields |

Development of Orthogonal Deprotection Strategies in Multistep Synthesis

Orthogonal deprotection is a critical strategy in complex, multistep synthesis, allowing for the selective removal of one protecting group in the presence of others without affecting them. sigmaaldrich.com The 1,3-dithiane group is highly valuable in this context due to the wide array of conditions under which it can be cleaved, providing multiple opportunities for orthogonality. nih.gov

Thioacetals, including 1,3-dithianes, are stable under both acidic and basic conditions, which makes them orthogonal to many common protecting groups. nih.gov For example, a dithiane protecting a carbonyl group will remain intact during the acidic removal of a tert-butyldimethylsilyl (TBS) ether or the basic removal of an ester. Conversely, the oxidative or photolytic removal of a dithiane will not affect these other groups.

An example of an orthogonal set could involve:

A 1,3-dithiane protecting a ketone, removable with an oxidant like DDQ.

An Fmoc group protecting an amine, removable with a base like piperidine.

A t-Butyl (tBu) ester, removable with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com

The use of DDQ is particularly notable for its potential in orthogonal schemes, as it is known to selectively cleave other groups like p-methoxybenzyl (PMB) ethers, allowing for planned, sequential deprotections. sci-hub.se Similarly, photoremovable dithiane groups offer a high degree of orthogonality, as light is a "traceless" reagent that does not interfere with chemically labile groups sensitive to acids, bases, or oxidants. wikipedia.org This strategic use of different deprotection methods for dithianes enables chemists to navigate complex synthetic pathways with high precision and efficiency.

Strategic Applications in Complex Molecule and Natural Product Synthesis

Role as a Key Synthetic Intermediate and Synthon in Retrosynthesis

In the strategic planning of a synthesis, known as retrosynthesis, 2-hydroxymethyl-1,3-dithiane and related structures are recognized as robust synthons—idealized fragments representing a specific polarity of a functional group. Their stability and predictable reactivity make them reliable intermediates in multi-step synthetic sequences.

The most significant application of the 1,3-dithiane (B146892) group is its role as an acyl anion equivalent. wikipedia.org Normally, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the proton on the carbon between the two sulfur atoms becomes acidic (pKa ≈ 31). youtube.com This proton can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. wikipedia.orgyoutube.com This inversion of reactivity from electrophilic to nucleophilic is termed umpolung. organic-chemistry.org

This lithiated dithiane serves as a masked acyl anion, capable of reacting with a variety of electrophiles to form new carbon-carbon bonds. organic-chemistry.org When the parent aldehyde is formaldehyde (B43269), the resulting 2-lithio-1,3-dithiane acts as a nucleophilic formaldehyde equivalent. Subsequent reaction with an electrophile and hydrolysis of the dithiane group (often using mercury(II) salts) regenerates a carbonyl group, yielding a ketone or another aldehyde. wikipedia.orgyoutube.com This methodology provides access to products like α-hydroxy ketones and 1,2-diketones, which are not accessible through standard carbonyl reactivity such as aldol (B89426) additions. wikipedia.orgorganic-chemistry.org

The versatility of this synthon is demonstrated by its reaction with a wide range of electrophiles.

| Electrophile | Intermediate Product | Final Product (after hydrolysis) |

| Alkyl Halide | 2-Alkyl-1,3-dithiane | Ketone |

| Epoxide | 2-(β-Hydroxyalkyl)-1,3-dithiane | β-Hydroxy Ketone |

| Aldehyde/Ketone | 2-(α-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone |

| Acyl Halide | 2-Acyl-1,3-dithiane | 1,2-Diketone |

This table illustrates the reaction of a 2-lithio-1,3-dithiane, an acyl anion equivalent, with various electrophiles and the resulting functional group after the removal of the dithiane protecting group.

The chemistry of 1,3-dithianes extends to the synthesis of heterocyclic systems. Specifically, β-keto 1,3-dithianes, which can be generated through various synthetic routes, serve as masked 1,3-dicarbonyl systems. organic-chemistry.orguwindsor.ca Upon unmasking, the resulting dicarbonyl functionality can undergo intramolecular cyclization reactions to form a variety of functionalized oxygen-containing heterocycles, which are valuable intermediates in the synthesis of natural products. organic-chemistry.orguwindsor.ca This strategy allows for the construction of complex cyclic ethers that are prevalent in many biologically active molecules.

Contributions to Total Syntheses of Natural Products

The utility of this compound and related synthons is prominently showcased in the total synthesis of complex natural products, where the controlled and stereoselective formation of carbon-carbon bonds is paramount.

Dithiane-based synthons have been applied in the synthesis of complex alkaloids. In a unified approach to "normal" and "pseudo" corynanthe alkaloids, a dithiolane-based nucleophile, the lithium enolate of ethyl-1,3-dithiolane-2-carboxylate, was identified as an effective component. utexas.edu This strategy was highlighted in the synthesis of the complete carbon skeleton of dihydrocorynantheol and featured in the formal syntheses of the alkaloids hirsutine and rhynchophylline. utexas.edu The key step involved a stereocontrolled 1,4-addition reaction to construct the core structure of these molecules. utexas.edu

The construction of complex polyketide natural products often relies on the coupling of intricate fragments. Dithiane chemistry has proven valuable in this context. A formal total synthesis of the potent immunosuppressant FK-506 was achieved by intersecting with a key intermediate that had been prepared using dithiane chemistry. uwindsor.ca Synthetic studies toward FK-506 have highlighted the coupling between an advanced dithiane building block and a primary iodide as a noteworthy and effective strategy for assembling the carbon skeleton. researchgate.net

The Corey-Seebach reaction, which generates the key dithiane-based nucleophile, has been successfully utilized in the synthesis of various terpenes and terpenoids. nih.gov This methodology has been applied to the synthesis of hetidine-type C₂₀-diterpenoid alkaloids, where a 2-lithio-1,3-dithiane species was reacted with an iodide to form a key carbon-carbon bond. nih.gov This demonstrates the reagent's utility in constructing the complex, polycyclic systems characteristic of terpenoid molecules. nih.gov

Application in Steroid Nucleus Modifications and Corticoid Function Introduction

The strategic introduction of specific functional groups onto the steroid nucleus is fundamental to the synthesis of corticosteroids, a class of steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and inflammation nih.gov. The potential of 2-lithio-1,3-dithiane and its derivatives as synthons for introducing corticoid and related functions at the C-17 position of the steroid nucleus has been a subject of significant investigation researchgate.netcdnsciencepub.com. These dithiane-based reagents serve as masked acyl anions, providing a powerful tool for carbon-carbon bond formation.

Research has explored the direct addition of dithiane reagents to C-17 ketones; however, this approach has met with limited success researchgate.netcdnsciencepub.com. A more promising strategy involves the reaction of 2-lithio-1,3-dithiane with C-17 spiroepoxides. This pathway has been identified as a convenient entry point for the synthesis of homocorticoid compounds, which are structurally related to natural corticosteroids but feature an extended side chain researchgate.netcdnsciencepub.com. The reaction involves the nucleophilic attack of the lithiated dithiane on one of the epoxide carbons, leading to the opening of the oxirane ring and the concurrent installation of the masked carbonyl functionality. Subsequent deprotection of the dithiane group unmasks the carbonyl, which can then be elaborated into the characteristic dihydroxyacetone side chain of corticosteroids. This methodology demonstrates the utility of dithiane chemistry in overcoming synthetic challenges associated with direct functionalization of the sterically hindered C-17 position.

Porphyrin Synthesis via Masked Formyl Precursors

The formyl group is a critical substituent in porphyrin chemistry, serving as a versatile handle for further functionalization. However, traditional formylation methods, such as the Vilsmeier-Haack reaction, suffer from limitations including harsh acidic conditions, low functional group tolerance, and lack of regioselectivity nih.gov. To circumvent these issues, 2-substituted-1,3-dithianes have been employed as masked formyl precursors, or "latent formyl synthons," in porphyrin synthesis nih.govnih.govencyclopedia.pub.

This strategy involves incorporating a dithiane moiety into a porphyrin precursor, which is then carried through the macrocyclization step. For instance, 2-formyl-1,3-dithiane can be used in pyrrole condensation reactions to regioselectively produce porphyrins containing up to four dithianyl groups nih.gov. A key intermediate in this approach is 5-dithianyldipyrromethane, which can be prepared in quantitative yield and serves as a crucial building block for various porphyrin condensation reactions nih.gov.

Once the porphyrin macrocycle is assembled, the dithiane group can be easily deprotected under mild conditions to reveal the formyl group, often with quantitative yields nih.govencyclopedia.pub. This method offers several advantages over direct formylation:

High Functional Group Tolerance: The protection-deprotection strategy avoids the harsh electrophilic/acidic conditions of Vilsmeier formylation nih.gov.

Regioselectivity: The formyl group can be precisely placed at specific meso positions of the porphyrin ring nih.gov.

Versatility: The approach allows for the synthesis of a variety of substituted porphyrins, including 5-, 5,10-, 5,15-, and 5,10,15,20-thianyl substituted porphyrins, which are precursors to the corresponding formylporphyrins nih.govencyclopedia.pub.

Furthermore, dithianyllithium can act as a nucleophile for the direct aromatic substitution on both metallo- and free base porphyrins, offering another route to introduce the masked formyl group onto a pre-formed porphyrin ring nih.gov.

Innovations in Synthetic Methodologies

Green Chemistry Approaches in Dithiane-Related Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-dithianes to develop more environmentally benign procedures. These approaches focus on minimizing waste, avoiding toxic solvents, and utilizing recyclable catalysts researchgate.nettandfonline.com. Key innovations include the use of solvent-free conditions and microwave irradiation, which can significantly reduce reaction times and energy consumption researchgate.netresearchgate.net.

Several novel catalytic systems have been developed that are both efficient and recyclable. For example, tungstate sulfuric acid has been reported as an effective catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions, offering excellent yields and short reaction times researchgate.nettandfonline.com. The main advantage of such catalysts is their stability and reusability, as they are not destroyed during the work-up procedure, unlike many traditional catalysts tandfonline.com. Other green methods employ catalysts like perchloric acid adsorbed on silica gel (HClO₄-SiO₂) or utilize water as a reaction medium with a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂] organic-chemistry.org. These methods highlight a shift towards more sustainable synthetic protocols in dithiane chemistry.

| Method | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Thioacetalization | Tungstate Sulfuric Acid | Environmentally benign, excellent yields, short reaction time, recyclable catalyst. | researchgate.nettandfonline.com |

| Microwave-Assisted Synthesis | Acid Catalyst (e.g., Montmorillonite K-10) | Rapid reaction rates, avoids toxic solvents like benzene. | researchgate.net |

| Aqueous Medium Synthesis | Copper bis(dodecyl sulfate) [Cu(DS)₂] | Use of water as solvent, high chemoselectivity, reusable catalyst. | organic-chemistry.org |

| Solvent-Free Thioacetalization | Perchloric acid on Silica Gel (HClO₄-SiO₂) | Extremely efficient, reusable catalyst, room temperature conditions. | organic-chemistry.org |

Development of Efficient and Functional Group-Tolerant Methods

The development of synthetic methods that are both highly efficient and tolerant of various functional groups is a central goal in modern organic chemistry. In the context of 1,3-dithiane chemistry, this is crucial for its application in the multi-step synthesis of complex molecules where sensitive functional groups must be preserved tandfonline.com.

Significant progress has been made in creating chemoselective methods for both the formation and deprotection of dithianes. For instance, catalysts like praseodymium triflate and hafnium trifluoromethanesulfonate allow for the highly selective protection of aldehydes in the presence of ketones organic-chemistry.org. This selectivity is vital when a specific carbonyl group needs to be masked while leaving others available for subsequent reactions. Similarly, deprotection methods have been refined to be milder and more selective. The use of 30% aqueous hydrogen peroxide activated by an iodine catalyst, for example, allows for the cleavage of the dithiane group under nearly neutral conditions and shows tolerance for phenol and amino protecting groups, preventing their unintended removal organic-chemistry.org.

The challenge of functional group tolerance is also evident in coupling reactions involving dithiane anions. While lithiated dithianes are competent nucleophiles, their reactivity with highly functionalized electrophiles, such as advanced epoxide fragments in natural product synthesis, can be problematic and sometimes fail to yield the desired product acs.org. This highlights the ongoing need for the development of more robust and tolerant methods. The use of dithianes as masked formyl groups in porphyrin synthesis is a prime example of a functional group-tolerant strategy, as it avoids the harsh, non-selective conditions of traditional formylation techniques nih.gov. The continuous evolution of these methods expands the utility of this compound and related compounds in the efficient and precise construction of architecturally complex molecules.

| Transformation | Reagent/Catalyst | Functional Group Tolerance | Reference |

|---|---|---|---|

| Chemoselective Protection (Aldehydes vs. Ketones) | Praseodymium triflate or Hafnium trifluoromethanesulfonate | Protects aldehydes while leaving ketones and other sensitive groups intact. | organic-chemistry.org |

| Neutral Deprotection | 30% H₂O₂ / Iodine catalyst in water | Tolerates phenol and amino protecting groups; avoids overoxidation. | organic-chemistry.org |

| Porphyrin Functionalization | Dithianyl group as a masked formyl precursor | Avoids harsh acidic conditions of Vilsmeier formylation, preserving the porphyrin core and other substituents. | nih.gov |

| Chemoselective Thioacetalization | LiBr under solvent-free conditions | Protects aromatic and α,β-unsaturated aldehydes in the presence of other carbonyls; compatible with acid-sensitive substrates. | organic-chemistry.org |

Q & A

Basic: What are the primary synthetic routes for preparing 2-Hydroxymethyl-1,3-dithiane, and what methodological considerations are critical for achieving high yields?

This compound is synthesized via nucleophilic addition or lithiation strategies. A common approach involves using 2-lithio-1,3-dithiane as a nucleophile, which reacts with carbonyl-containing substrates (e.g., aldehydes) to form hydroxymethyl derivatives . For example, deprotonation of 2-methyl-1,3-dithiane with n-butyllithium generates a lithiated intermediate, which can be quenched with formaldehyde to introduce the hydroxymethyl group . Critical considerations include:

- Temperature control : Lithiation reactions require anhydrous conditions and temperatures below −78°C to prevent side reactions.

- Electrophile selection : Aldehydes must be freshly distilled to avoid oxidation byproducts.

- Work-up protocols : Catalytic hydrogenation or methylation steps may follow to stabilize the product .

Basic: How can X-ray crystallography be employed to determine the structural and conformational properties of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond distances, torsion angles, and thermal parameters for conformational analysis. For example, in 2-phenyl-1,3-dithiane derivatives , X-ray studies revealed:

- Bond distances : C–S bonds range from 1.79–1.82 Å, while S–S distances are ~3.10 Å, indicating minimal ring strain .

- Torsion angles : The dithiane ring adopts a chair conformation, with substituents (e.g., hydroxymethyl) occupying equatorial positions to minimize steric clashes (Table II in ).

Methodological steps include: - Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals.

- Data refinement : Anisotropic thermal parameters (e.g., B-factors) are analyzed to assess molecular rigidity .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using silica gel .

Advanced: How do hyperconjugative interactions and steric effects influence the NMR chemical shifts and coupling constants in this compound derivatives?

Hyperconjugative interactions (e.g., σC–S → σ*C–H) and steric crowding significantly alter NMR profiles:

- ¹³C shifts : C2 and C5 carbons exhibit downfield shifts (~10–15 ppm) due to electron withdrawal by sulfur atoms .

- Coupling constants (JHH) : Axial protons (e.g., C2-Hₐₓ) show larger J values (~12 Hz) than equatorial protons due to the Perkin effect (Table IV in ).

- Steric hindrance : Bulky substituents (e.g., 4-alkyl groups) increase anisotropic shielding, shifting adjacent proton resonances upfield .

Advanced: What computational methods (e.g., HF/6-31G, B3LYP) are suitable for predicting the conformational stability and reactivity of this compound?**

- Geometry optimization : B3LYP/6-31G** accurately predicts chair conformations and minimizes steric clashes between substituents .

- Energy comparisons : Calculate relative Gibbs free energies (ΔG) to compare axial vs. equatorial hydroxymethyl orientations. Chair conformations are typically 5–8 kcal/mol more stable than boat forms .

- Reactivity modeling : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., sulfur atoms) for electrophilic attacks .

Advanced: What strategies can resolve diastereoselectivity challenges encountered during nucleophilic additions to 2-substituted 1,3-dithianes?

- Chiral auxiliaries : Introduce enantiopure groups (e.g., TMS-protected alcohols) to bias facial selectivity during aldehyde additions .

- Temperature modulation : Lowering reaction temperatures (−40°C) enhances kinetic control, favoring one diastereomer (e.g., 93:94 ratio = 3:1) .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving selectivity by 20–30% .

Advanced: How do dipole-dipole interactions and ring strain impact the synthesis and stability of oxidized derivatives of this compound?

- Oxidation products : Sulfoxide derivatives (e.g., 2-phenyl-1,3-dithiane 1-oxide) exhibit axial/equatorial isomerism due to dipole-dipole repulsion between S=O groups .

- Ring strain : Oxidation increases bond angle distortion (up to 10° deviation from ideal tetrahedral geometry), reducing thermal stability (ΔH decomposition = −45 kcal/mol) .

- Synthetic mitigation : Use low-temperature ozonolysis or peroxide-free conditions to minimize ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.